molecular formula C12H8N2O B179980 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 169036-66-2

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B179980
CAS No.: 169036-66-2
M. Wt: 196.2 g/mol
InChI Key: GDOFODUEPBBDMO-UHFFFAOYSA-N
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Description

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile typically involves the condensation of a pyrrole derivative with a benzaldehyde derivative. One common method involves the reaction of 2-formylpyrrole with 4-cyanobenzaldehyde under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(2-Carboxy-1H-pyrrol-1-yl)benzonitrile

    Reduction: 4-(2-Aminomethyl-1H-pyrrol-1-yl)benzonitrile

    Substitution: Various substituted derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile can be compared with other pyrrole derivatives, such as:

These compounds share similar structural features but differ in the substituents attached to the pyrrole ring or the benzene ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

IUPAC Name

4-(2-formylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFODUEPBBDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378223
Record name 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169036-66-2
Record name 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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